2-azido-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-azido-N-(5-chloro-2-methylphenyl)acetamide involves several steps. One common method starts with the reaction of 5-chloro-2-methylaniline with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Chemical Reactions Analysis
2-azido-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
2-azido-N-(5-chloro-2-methylphenyl)acetamide is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of protein interactions and modifications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-azido-N-(5-chloro-2-methylphenyl)acetamide involves its ability to interact with specific molecular targets. The azido group can undergo bioorthogonal reactions, allowing the compound to be used in labeling and tracking biological molecules. The molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-azido-N-(5-chloro-2-methylphenyl)acetamide can be compared with other azido-substituted compounds, such as:
- 2-azido-N-(4-chlorophenyl)acetamide
- 2-azido-N-(3-chlorophenyl)acetamide
- 2-azido-N-(2-chlorophenyl)acetamide
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position of the chlorine substituent on the phenyl ring .
Properties
IUPAC Name |
2-azido-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-6-2-3-7(10)4-8(6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOXKWVHEXOTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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